N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 436.5 g/mol. This compound is classified as a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine family, known for their diverse biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves several key steps:
Each step requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product .
The molecular structure of N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can be represented using various notations:
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
LVLMBPQLBVTUDS-UHFFFAOYSA-N
The structure features multiple functional groups including a fluorinated phenyl group and a thioacetamide moiety linked to a triazolo-pyrimidine ring system, which contributes to its biological activity .
N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can participate in various chemical reactions due to its functional groups:
These reactions allow for further derivatization and modification of the compound for enhanced biological activity or specificity .
The compound exhibits its pharmacological effects primarily through inhibition of specific enzymes involved in cellular signaling pathways. It has been identified as a potent inhibitor of Ubiquitin Specific Peptidase 28 (USP28), which plays a critical role in regulating protein degradation pathways.
The physical and chemical properties of N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide are crucial for its application in research:
The lack of certain physical data suggests that further studies are needed to fully characterize this compound under various conditions .
N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several significant applications in scientific research:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0